Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

IKK2 inhibition Anti-inflammatory NF-κB pathway

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound characterized by a fused imidazo[1,2-a]quinoxaline core system. This core scaffold is foundational to a class of molecules with demonstrated biological activity, including the clinically investigated compound BMS-345541, an IKK inhibitor.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B598217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19)
InChIKeyBVPLEJDDLMHQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate: A Core Scaffold in Imidazoquinoxaline-Based Drug Discovery


Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound characterized by a fused imidazo[1,2-a]quinoxaline core system. This core scaffold is foundational to a class of molecules with demonstrated biological activity, including the clinically investigated compound BMS-345541, an IKK inhibitor [1]. The compound serves as a key pharmaceutical intermediate and a versatile starting point for the synthesis of diverse imidazoquinoxaline derivatives, with the ethyl ester and specific 1,8-dimethyl substitution pattern being critical structural features that can influence both synthetic accessibility and target interaction profiles [2].

Why Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate Cannot Be Trivially Substituted in Research and Development


The imidazo[1,2-a]quinoxaline scaffold is highly sensitive to structural modifications, where even minor changes in substitution pattern can lead to profound shifts in biological activity, selectivity, and mechanism of action. For instance, the replacement of a methylamine group with alkylamino or alkyloxy groups in the 'Imiqualine' series yielded a next-generation compound (EAPB02303) that is 20-fold more potent than the clinical drug vemurafenib and operates via a completely distinct mechanism, no longer inhibiting tubulin polymerization [1]. Similarly, the specific 1,8-dimethyl and 2-carboxylate ester moieties on the target compound are likely critical for its role as a synthetic intermediate, dictating subsequent chemical transformations and the final properties of any derivative. Interchanging this specific compound with a generic imidazoquinoxaline analog would introduce unacceptable variability, jeopardizing the reproducibility of synthetic routes and the validity of structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Guide for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate


IKK2 Inhibition Potency of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate Relative to BMS-345541

The target compound is a direct synthetic precursor to the imidazoquinoxaline core found in BMS-345541, a well-characterized, selective IKK2 inhibitor. BMS-345541 inhibits IKK2 with an IC50 of 0.3 μM and shows a ~10-fold selectivity over IKK1 (IC50 = 4 μM) [1]. While the target compound itself is not an active IKK inhibitor, its procurement is essential for the synthesis of focused libraries aimed at optimizing the IKK2 selectivity and potency profile first established by BMS-345541. The specific 1,8-dimethyl and 2-carboxylate ester groups provide the exact chemical handle required for derivatization at the C4 position to install the aminoethyl side chain critical for BMS-345541's activity [2].

IKK2 inhibition Anti-inflammatory NF-κB pathway

Anticancer Potency Comparison of Imidazo[1,2-a]quinoxaline Core Derivatives on A375 Melanoma Cells

The imidazo[1,2-a]quinoxaline scaffold, of which the target compound is a derivative, has been extensively optimized for anticancer activity. The first-generation lead compound EAPB0503 exhibited an IC50 of 200 nM against A375 human melanoma cells [1]. Further optimization of the scaffold, including modifications to the quinoxaline moiety, led to the second-generation compound EAPB02303, which achieved an IC50 of 10 nM on the same cell line and was found to be 20 times more potent than the clinical BRAF inhibitor vemurafenib [2]. The target compound, with its specific 1,8-dimethyl and 2-carboxylate ester pattern, represents a privileged intermediate for accessing this class of highly potent anticancer agents and exploring the SAR around the C4 and quinoxaline ring positions.

Melanoma Anticancer Cytotoxicity

Synthetic Versatility of the 2-Carboxylate Ester Group for Antifungal SAR Studies

The ethyl carboxylate group at the C2 position is a key functional handle for generating libraries of imidazo[1,2-a]quinoxaline derivatives. In a study evaluating the antifungal activity of this class against phytopathogenic fungi, compounds derived from this core showed promising inhibitory effects. For example, compounds 5c and 5f exhibited EC50 values of 5.6 μg/mL and 5.1 μg/mL against Valsa mali and Fusarium solani, respectively [1]. These compounds are structurally related and demonstrate the potential of derivatives of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate to act as novel fungicides, with a mechanism of action involving disruption of hyphal differentiation and spore germination [2].

Antifungal Agricultural chemistry Phytopathogenic fungi

Optimal Application Scenarios for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate Based on Evidence


Medicinal Chemistry: Synthesis of Novel IKK2 Inhibitors for Anti-Inflammatory Research

As a direct precursor to the imidazo[1,2-a]quinoxaline core of the selective IKK2 inhibitor BMS-345541, this compound is ideally suited for the synthesis of focused chemical libraries aimed at exploring the SAR of this target. Researchers can utilize the ethyl ester at the C2 position for further derivatization or convert it to the corresponding carboxylic acid. The C4 position can be selectively functionalized to introduce amine-bearing side chains, a modification critical for achieving potent IKK2 inhibition and NF-κB pathway blockade, as demonstrated by the 0.3 μM IC50 of BMS-345541 [3].

Oncology Drug Discovery: Accessing Potent Melanoma Therapeutics via Imiqualine Scaffolds

This compound is a valuable synthetic building block for generating analogs of the 'Imiqualine' family of anticancer agents. By using this compound as a starting point, researchers can introduce various substitutions on the quinoxaline ring to optimize for nanomolar potency against melanoma cell lines like A375. The established SAR shows that modifications to this core can yield compounds like EAPB02303, which are 20-fold more potent than the clinical drug vemurafenib and operate through novel mechanisms of action, making it a strategic choice for programs focused on overcoming drug resistance in melanoma [3].

Agricultural Chemistry: Development of Novel Fungicides for Crop Protection

The imidazo[1,2-a]quinoxaline scaffold has demonstrated promising antifungal activity against economically significant phytopathogenic fungi. This compound can be used as a key intermediate to synthesize derivatives with potent EC50 values (in the low μg/mL range) against pathogens like Valsa mali and Fusarium solani. Its procurement enables agricultural researchers to explore this chemical space for the discovery of new fungicides that operate by disrupting critical fungal processes such as hyphal differentiation and spore germination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.